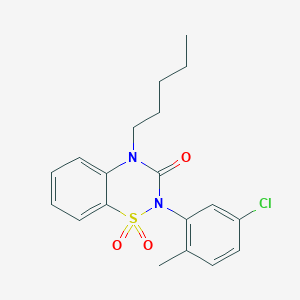
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound belonging to the benzothiadiazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the benzothiadiazine moiety through cyclization reactions. The pentyl chain is then added via alkylation reactions under controlled conditions, often using strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction monitoring systems are often employed to maintain consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted benzothiadiazines.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-ethyl-1lambda6,2,4-benzothiadiazin-3-one
- 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one
Uniqueness
Compared to similar compounds, 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one stands out due to its longer pentyl chain, which can influence its solubility, reactivity, and interaction with biological targets
Propiedades
Fórmula molecular |
C19H21ClN2O3S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-4-7-12-21-16-8-5-6-9-18(16)26(24,25)22(19(21)23)17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12H2,1-2H3 |
Clave InChI |
OYFHYZIHYNBDMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12263023.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
![4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263039.png)
![4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263054.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12263058.png)
![9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12263060.png)
![5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12263067.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263069.png)
![4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12263070.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263076.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B12263086.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263094.png)
